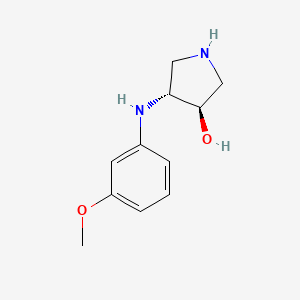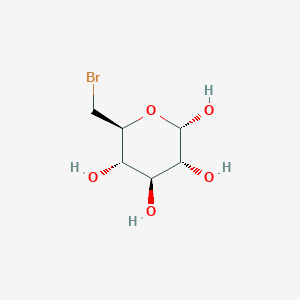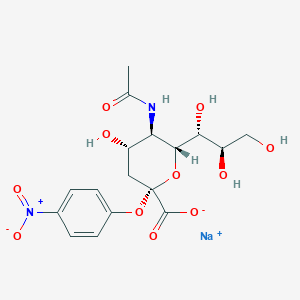
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 3-methoxyphenylamino group and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methoxyphenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methoxyphenylamino group, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R,4R)-4-((3-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject for research and development.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(3R,4R)-4-(3-methoxyanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-4-2-3-8(5-9)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
KRLKMOJJSKIWOA-GHMZBOCLSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)N[C@@H]2CNC[C@H]2O |
SMILES canónico |
COC1=CC=CC(=C1)NC2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)

![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)

![(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)


![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
